molecular formula C13H10N4S B5719948 N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine

N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine

Cat. No. B5719948
M. Wt: 254.31 g/mol
InChI Key: FZCUWQXYKMJMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine is a chemical compound that is commonly referred to as PTA. It is a heterocyclic compound that is used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PTA involves the binding of the compound to metal ions, particularly copper ions. The binding of PTA to copper ions results in the formation of a fluorescent complex that can be detected using spectroscopic techniques. The binding of PTA to copper ions also results in the inhibition of copper-dependent enzymes, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
PTA has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of copper-dependent enzymes, which can have effects on cellular processes such as oxidative stress and DNA repair. PTA has also been shown to have potential anticancer properties, as it can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using PTA in lab experiments is its high selectivity for copper ions. This allows for the detection of copper ions in biological samples with high sensitivity and specificity. However, one limitation of using PTA is its potential toxicity, as it can inhibit the activity of copper-dependent enzymes that are important for cellular processes.

Future Directions

There are several future directions for the use of PTA in scientific research. One potential direction is the development of PTA-based fluorescent probes for the detection of other metal ions. Another direction is the synthesis of PTA derivatives with improved selectivity and sensitivity for copper ions. Additionally, the potential anticancer properties of PTA could be further explored for the development of novel cancer therapies.

Synthesis Methods

The synthesis of PTA involves the reaction of 2-aminopyridine with 2-bromo-1,3-thiazole in the presence of a base. The resulting intermediate is then treated with ammonium carbonate to yield the final product.

Scientific Research Applications

PTA is commonly used in scientific research as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and can be used to detect copper ions in biological samples. PTA has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science.

properties

IUPAC Name

4-pyridin-2-yl-N-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c1-2-7-15-11(5-1)12-9-18-13(17-12)16-10-4-3-6-14-8-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCUWQXYKMJMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine

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